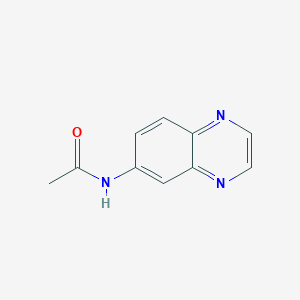
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzamidine, characterized by the presence of a hydroxy group, a methyl group, and a nitro group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzamidine with hydroxylamine and nitric acid under controlled conditions. The reaction typically proceeds as follows:
Step 1: 4-methylbenzamidine is dissolved in a suitable solvent such as ethanol.
Step 2: Hydroxylamine hydrochloride is added to the solution, followed by the gradual addition of nitric acid.
Step 3: The reaction mixture is stirred at a specific temperature (usually around 0-5°C) to facilitate the formation of this compound.
Step 4: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding N-Hydroxy-4-methyl-3-amino-benzamidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N-Hydroxy-4-methyl-3-amino-benzamidine.
Substitution: Introduction of various functional groups depending on the reagents used.
科学研究应用
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is utilized in the development of specialty chemicals and materials.
作用机制
The mechanism by which N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets. The hydroxy and nitro groups play a crucial role in its binding affinity to enzymes and proteins. The compound can inhibit the activity of certain enzymes by forming stable complexes, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
N-Hydroxy-4-nitro-benzamidine: Similar structure but lacks the methyl group.
4-Methylbenzamidine: Lacks the hydroxy and nitro groups.
3-Nitrobenzamidine: Lacks the hydroxy and methyl groups.
Uniqueness
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide is unique due to the combination of hydroxy, methyl, and nitro groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H9N3O3 |
|---|---|
分子量 |
195.18 g/mol |
IUPAC 名称 |
N'-hydroxy-4-methyl-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C8H9N3O3/c1-5-2-3-6(8(9)10-12)4-7(5)11(13)14/h2-4,12H,1H3,(H2,9,10) |
InChI 键 |
LYAOQDSZXTXCHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=NO)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Chloro-6-{[2-(3-fluoro-2-pyridinyl)-1H-imidazol-1-yl]methyl}-5-propylpyrimidine](/img/structure/B8707936.png)





